molecular formula C10H9N3O2 B366287 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime CAS No. 1080-89-3

5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime

Cat. No. B366287
CAS RN: 1080-89-3
M. Wt: 203.2g/mol
InChI Key: DTYABAPGESPUEA-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime is a chemical compound with the linear formula C10H9N3O2 . It has a molecular weight of 203.202 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime is 1S/C10H9N3O2/c1-7-9(12-15)10(14)13(11-7)8-5-3-2-4-6-8/h2-6,9,11H,1H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.202 . It should be stored in a refrigerated environment .

Scientific Research Applications

Oxidation and Synthesis Reactions

5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime and its derivatives play a significant role in various oxidation and synthesis reactions. For instance, the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles has been achieved under mild conditions, using effective oxidizing agents, and yielding moderate to good results at room temperature (Zolfigol et al., 2006). Similarly, the synthesis of 4-aryl-3-methyl-1-phenyl-1H-benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones through one-pot condensation reactions in water has been reported, showcasing the compound's versatility in facilitating complex chemical transformations (Wu et al., 2010).

Antimicrobial Activities

Derivatives of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime have been explored for their antimicrobial properties. Synthesized compounds have shown moderate activity against various microorganisms, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, with some derivatives displaying significant antifungal activity against Aspergillus niger (Vijaya Laxmi et al., 2012).

Catalysis and Green Chemistry

The compound and its derivatives have been used as catalysts in green chemistry. For instance, PEG1000-based dicationic acidic ionic liquid has been employed for the efficient synthesis of 4-aryl-3-methyl-1-phenyl-1H-benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones, emphasizing the compound's role in promoting environmentally friendly chemical processes (Ren et al., 2015).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

5-methyl-4-nitroso-2-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-9(12-15)10(14)13(11-7)8-5-3-2-4-6-8/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYABAPGESPUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101236504
Record name 1,2-Dihydro-5-methyl-4-nitroso-2-phenyl-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime

CAS RN

103262-52-8, 1080-89-3
Record name 1,2-Dihydro-5-methyl-4-nitroso-2-phenyl-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103262-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-5-methyl-4-nitroso-2-phenyl-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-2-PHENYL-2H-PYRAZOLE-3,4-DIONE 4-OXIME
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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